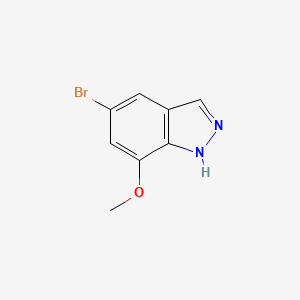

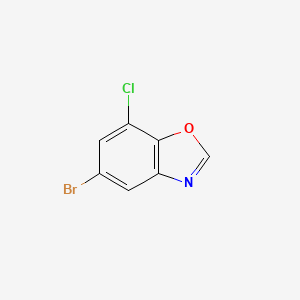

5-Bromo-7-methoxy-1H-indazole

Descripción general

Descripción

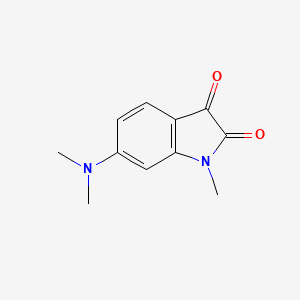

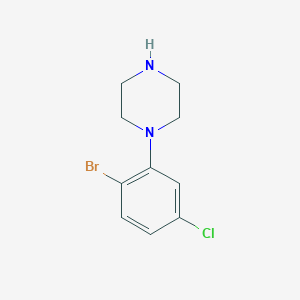

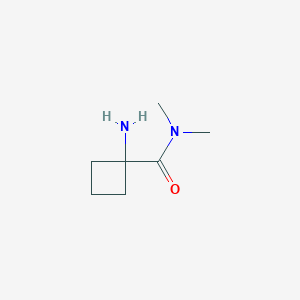

5-Bromo-7-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 .

Synthesis Analysis

The synthesis of 1H-indazoles, such as this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom (Br), a methoxy group (CH3O-), and an indazole group (C7H5N2) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.7±0.1 g/cm3 . The boiling point is predicted to be 375.9±37.0 °C .Aplicaciones Científicas De Investigación

Inhibitor of Neuronal Nitric Oxide Synthase

5-Bromo-7-methoxy-1H-indazole has been investigated for its inhibitory effect on nitric oxide synthase, which is crucial for various physiological processes. The crystal structure analysis shows that the methoxy group lies in the plane of the indazole system, indicating potential for targeted biochemical interactions. This compound's ability to form intermolecular hydrogen-bonded trimers could be significant for its inhibitory action (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Electrophilic Addition Reactions

The compound is also a subject of interest in the Davis-Beirut reaction, which demonstrates its versatility in electrophilic addition reactions. This application is pivotal for synthesizing a variety of N1,N2-disubstituted-1H-indazolones, indicating its potential in creating diverse molecular architectures for further pharmacological exploration (Conrad, Fukazawa, Haddadin, & Kurth, 2011).

Regioselective Protection and Amine Coupling

5-Bromo-1H-indazole derivatives have been used in regioselective protection and subsequent amine coupling reactions, showcasing their adaptability in synthetic organic chemistry. This method opens avenues for generating novel indazole derivatives, enhancing the molecular diversity for potential therapeutic agents (Slade, Pelz, Bodnar, Lampe, & Watson, 2009).

α-Glucosidase Inhibition and Antioxidant Activity

A series of 5-bromo-3-methylindazole derivatives, including 7-aryl and 7-arylvinyl compounds, have demonstrated significant α-glucosidase inhibition and antioxidant activity. These findings underscore the therapeutic potential of this compound derivatives in managing diabetes and oxidative stress-related disorders. Notably, some derivatives exhibited moderate to significant anticancer effects against breast cancer cell lines, highlighting their potential in cancer therapy (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

Cross-Coupling Reactions

The utility of this compound extends to cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These methodologies enable the synthesis of diverse and functionalized indazole derivatives, which are crucial for developing new pharmacological agents (Witulski, Ramón Azcón, Alayrac, Arnautu, Collot, & Rault, 2005).

Synthesis of IKK2 Inhibitors

This compound is also instrumental in synthesizing potent IKK2 inhibitors, indicating its significance in the development of anti-inflammatory agents. Efficient and scalable synthesis approaches for such compounds underscore the practicality of using this indazole derivative in drug development (Lin, Busch-Petersen, Deng, Edwards, Zhang, & Kerns, 2008).

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 5-bromo-7-methoxy-1h-indazole, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It is known that indazole derivatives can inhibit the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of the oxidation of arachidonic acid suggests that this compound may affect pathways related to inflammation and immune response .

Result of Action

Given the potential anti-inflammatory properties of indazole derivatives , it is possible that this compound may have similar effects.

Safety and Hazards

Direcciones Futuras

The future directions in the research of 1H-indazoles like 5-Bromo-7-methoxy-1H-indazole could involve the development of more efficient synthesis methods . Additionally, given their wide range of medicinal applications, further exploration into their potential uses in pharmaceuticals could be a promising direction .

Propiedades

IUPAC Name |

5-bromo-7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOTVIAEDAXCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307125 | |

| Record name | 5-Bromo-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374652-62-6 | |

| Record name | 5-Bromo-7-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)